
Citric Acid O-tert-Butyl 1,3-Dibenzylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citric Acid O-tert-Butyl 1,3-Dibenzylester is a synthetic organic compound with the molecular formula C24H28O7 and a molecular weight of 428.475 g/mol . It is an ester derivative of citric acid, where the hydroxyl groups are protected by tert-butyl and benzyl groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Citric Acid O-tert-Butyl 1,3-Dibenzylester typically involves the esterification of citric acid with tert-butyl alcohol and benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration. This ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Citric Acid O-tert-Butyl 1,3-Dibenzylester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield citric acid and the corresponding alcohols.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Citric acid, tert-butyl alcohol, and benzyl alcohol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Citric Acid O-tert-Butyl 1,3-Dibenzylester is used in several scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.
Biochemistry: As a reagent in biochemical assays and studies.
Material Science: In the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Citric Acid O-tert-Butyl 1,3-Dibenzylester involves its ability to undergo hydrolysis, oxidation, and substitution reactions. These reactions are facilitated by the presence of ester bonds and the protective groups (tert-butyl and benzyl) that can be selectively removed or modified. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
Citric Acid Esters: Other esters of citric acid, such as Citric Acid Triethylester and Citric Acid Trimethylester.
Tert-Butyl Esters: Compounds like Tert-Butyl Acetate and Tert-Butyl Benzoate.
Benzyl Esters: Compounds such as Benzyl Acetate and Benzyl Benzoate.
Uniqueness
Citric Acid O-tert-Butyl 1,3-Dibenzylester is unique due to its specific combination of protective groups, which provide stability and selectivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and other scientific research applications .
Propiedades
Fórmula molecular |
C24H28O7 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
1-O,3-O-dibenzyl 2-O-tert-butyl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C24H28O7/c1-23(2,3)31-22(27)24(28,14-20(25)29-16-18-10-6-4-7-11-18)15-21(26)30-17-19-12-8-5-9-13-19/h4-13,28H,14-17H2,1-3H3 |
Clave InChI |
DBFSBBSCSBJTES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)(CC(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


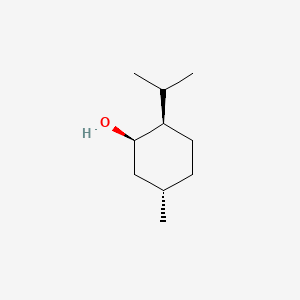
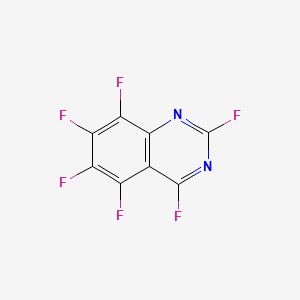
![2-(3-isopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B13428082.png)
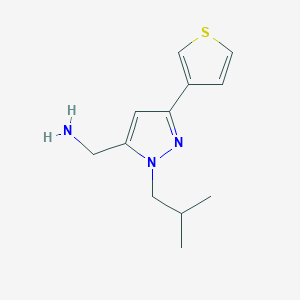
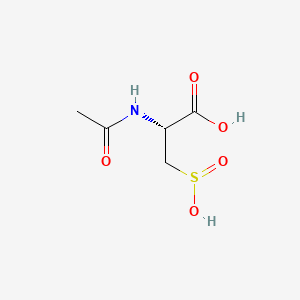
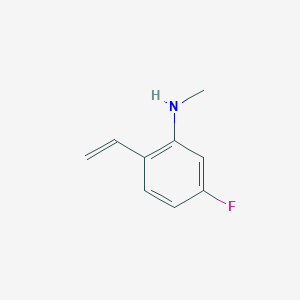
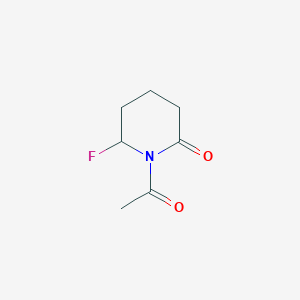
![methyl 3-[3-[2-[[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-2-(3-chlorophenyl)ethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]phenyl]benzoate](/img/structure/B13428118.png)
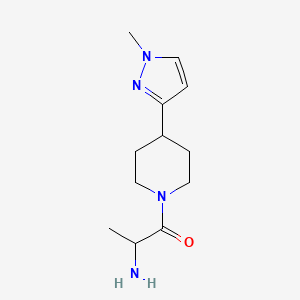
![1-[(Oxan-4-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B13428133.png)
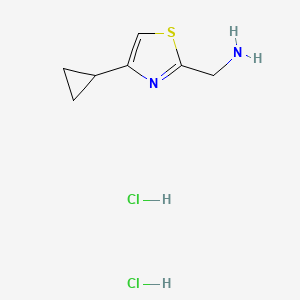
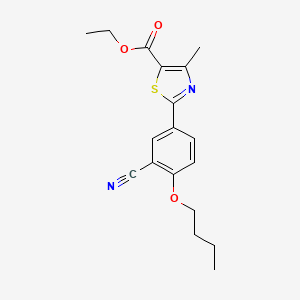
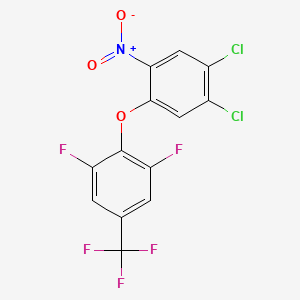
![2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B13428155.png)
